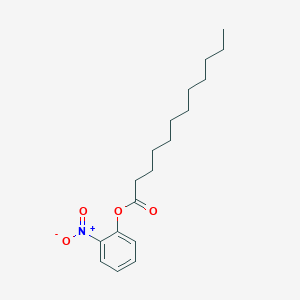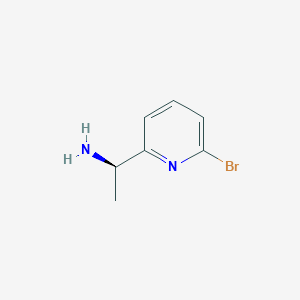
(R)-1-(6-Bromopyridin-2-yl)ethanamine
Overview
Description
“®-1-(6-Bromopyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C7H10BrClN2 . It is also known as "2-(6-Bromopyridin-2-yl)ethanamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “®-1-(6-Bromopyridin-2-yl)ethanamine” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a bromine atom attached to the 6-position and an ethanamine group attached to the 2-position .Physical And Chemical Properties Analysis
“®-1-(6-Bromopyridin-2-yl)ethanamine” has a molecular weight of 237.52500 . Other physical and chemical properties such as density, boiling point, and melting point were not specified in the sources I found .Scientific Research Applications
Synthesis of Key Intermediates
- An efficient synthesis of optically pure (1R)-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been described. This synthesis involves the resolution of RS-2 using R-(−)-mandelic acid as a resolving agent in ethanol (Mathad et al., 2011).
Catalytic Applications
- Hemilabile (imino)pyridine palladium(II) complexes, synthesized from ligands such as N-((6-bromopyridin-2-yl)methylene)-2-methoxyethanamine, have been explored as selective ethylene dimerization catalysts. These complexes exhibit high catalytic activities in the presence of ethylene (Nyamato et al., 2015).
Polymerization Catalysts
- Dichloro zinc complexes with ligands like (S)-1-phenyl-N-[(S)-1-(pyridin-2-yl)ethyl]ethanamine, which include similar structures to (R)-1-(6-Bromopyridin-2-yl)ethanamine, have been used in the ring opening polymerization of rac-lactide, demonstrating high catalytic activity and stereocontrol (Nayab et al., 2012).
Formation of Pyridylcarbene Intermediates
- The thermal decomposition of bromo-triazolopyridine compounds has been studied, forming intermediates like 1-(6-bromopyridin-2-yl)ethanol and 1-(6-Bromopyridin-2-yl)ethanone, illustrating potential applications in generating pyridylcarbene intermediates (Abarca et al., 2006).
DNA Binding and Cytotoxicity Studies
- Cu(II) complexes with ligands similar to this compound have been synthesized and characterized for DNA binding, nuclease activity, and cytotoxicity. These studies reveal insights into the structural and functional interactions of these complexes with DNA (Kumar et al., 2012).
properties
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMOBBCPDRYXDX-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)
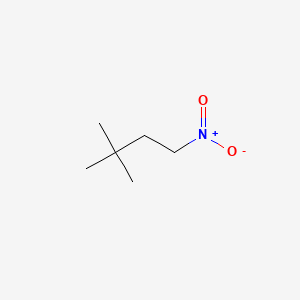


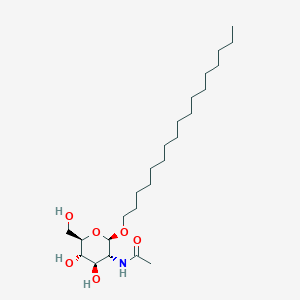

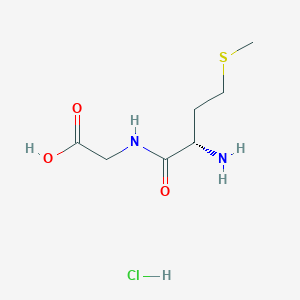
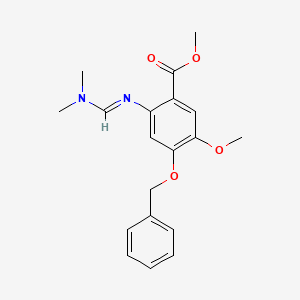
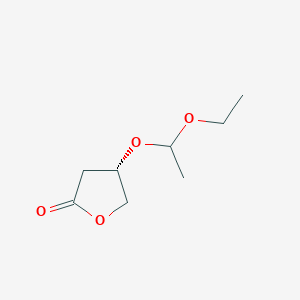

![N-Methyl-N-[(2S)-1-phenylpropan-2-yl]formamide](/img/structure/B3256066.png)

